molecular formula C11H15NO4S B14027558 Methyl (s)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate CAS No. 851785-28-9

Methyl (s)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate

Katalognummer: B14027558
CAS-Nummer: 851785-28-9
Molekulargewicht: 257.31 g/mol
InChI-Schlüssel: GLWGFJCPJBRSCU-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (s)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate is a chemical compound with a complex structure that includes an amino group, a methylsulfonyl group, and a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (s)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate typically involves multiple steps. One common method includes the reaction of a suitable ester with an amine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to ensure high-quality output .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (s)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino derivatives .

Wissenschaftliche Forschungsanwendungen

Methyl (s)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methyl (s)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other amino acid derivatives with sulfonyl groups, such as:

Uniqueness

Methyl (s)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate is unique due to its specific structural features, which confer distinct chemical properties and biological activities. Its combination of an amino group, a methylsulfonyl group, and a phenyl ring makes it a versatile compound for various applications .

Eigenschaften

CAS-Nummer

851785-28-9

Molekularformel

C11H15NO4S

Molekulargewicht

257.31 g/mol

IUPAC-Name

methyl (2S)-2-amino-3-(3-methylsulfonylphenyl)propanoate

InChI

InChI=1S/C11H15NO4S/c1-16-11(13)10(12)7-8-4-3-5-9(6-8)17(2,14)15/h3-6,10H,7,12H2,1-2H3/t10-/m0/s1

InChI-Schlüssel

GLWGFJCPJBRSCU-JTQLQIEISA-N

Isomerische SMILES

COC(=O)[C@H](CC1=CC(=CC=C1)S(=O)(=O)C)N

Kanonische SMILES

COC(=O)C(CC1=CC(=CC=C1)S(=O)(=O)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.